molecular formula C10H9NO2S B1428238 7-Methyl-benzothiazole-2-carboxylic acid methyl ester CAS No. 1357354-09-6

7-Methyl-benzothiazole-2-carboxylic acid methyl ester

Cat. No. B1428238
M. Wt: 207.25 g/mol
InChI Key: RNTORFQVHRYQPD-UHFFFAOYSA-N
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Description

“7-Methyl-benzothiazole-2-carboxylic acid methyl ester” is a chemical compound that belongs to the class of benzothiazoles . Benzothiazoles are heterocyclic compounds with a benzene ring fused to a thiazole ring . They are widely used in the field of synthetic and medicinal chemistry due to their diverse pharmaceutical and biological activities .


Synthesis Analysis

The synthesis of benzothiazole derivatives, including “7-Methyl-benzothiazole-2-carboxylic acid methyl ester”, can be achieved through various synthetic pathways. These include condensation reactions of 2-aminobenzenethiol with aldehydes, ketones, acids, acyl chlorides, and the cyclization of thioamide or carbon dioxide (CO2) as raw materials . Other methods involve the use of acid and metal catalysts, microwave irradiation, and the use of ionic liquids .


Molecular Structure Analysis

The molecular structure of “7-Methyl-benzothiazole-2-carboxylic acid methyl ester” consists of a benzothiazole ring substituted with a methyl group at the 7th position and a carboxylic acid methyl ester at the 2nd position .


Chemical Reactions Analysis

Benzothiazoles, including “7-Methyl-benzothiazole-2-carboxylic acid methyl ester”, undergo various chemical reactions. For instance, they can be synthesized from 2-aminothiophenol and aldehydes in a condensation reaction . Esters, like the carboxylic acid methyl ester group in this compound, can be prepared from carboxylic acids via an SN2 reaction with a primary alkyl halide or by Fischer esterification with an alcohol in the presence of a mineral acid catalyst .

Scientific Research Applications

Synthesis and Biological Activity

Research has shown interest in derivatives of benzothiazole for their potential in biological activities, especially in anticancer applications. A study by Zhu, Zhao, and Xu (2008) demonstrated that benzothiadiazole derivatives could inhibit cancer cell growth, highlighting the anticancer potential of related benzothiazole structures [Zhu, Zhao, & Xu, 2008].

Heterocyclic Core Synthesis

Benzothiazole derivatives are crucial for synthesizing heterocyclic cores found in natural products. Blunt et al. (2015) explored oxidative routes to synthesize the benzothiazole core of natural products, showing the chemical versatility and importance of these structures in synthetic organic chemistry [Blunt et al., 2015].

Cytotoxic Activity and Gene Expression Modulation

Another significant application of benzothiazole derivatives is in the development of compounds with cytotoxic activities. Budzisz et al. (2010) reported on the synthesis of platinum(II), palladium(II), and copper(II) complexes with chelating ligands based on benzothiazole derivatives, showing their potential in cytotoxic activities and the modulation of gene expression [Budzisz et al., 2010].

Material Science and Polymer Synthesis

In material science, benzothiazole structures have been utilized in the synthesis of polymers with specific properties. Toiserkani (2013) synthesized poly(imide-ester)s and poly(etherimide-ester)s containing benzothiazole pendent groups, demonstrating their excellent solubility and thermal properties, which are beneficial for various applications in material science [Toiserkani, 2013].

Antimicrobial Agents

Benzothiazole derivatives have also been explored for their antimicrobial properties. Vodela et al. (2013) designed and synthesized novel benzoxazole-based 1,3,4-oxadiazoles, demonstrating potential as antimicrobial agents, showcasing the broad applicability of benzothiazole and its derivatives in developing new antimicrobial compounds [Vodela et al., 2013].

Future Directions

Benzothiazoles, including “7-Methyl-benzothiazole-2-carboxylic acid methyl ester”, have significant potential in the field of medicinal chemistry due to their diverse biological activities. Future research may focus on the development of more efficient synthetic methods and the exploration of their biological activities for potential therapeutic applications .

properties

IUPAC Name

methyl 7-methyl-1,3-benzothiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S/c1-6-4-3-5-7-8(6)14-9(11-7)10(12)13-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNTORFQVHRYQPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)N=C(S2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methyl-benzothiazole-2-carboxylic acid methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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